molecular formula C14H12N2O4 B2843140 N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034251-18-6

N-([2,2'-bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2843140
CAS No.: 2034251-18-6
M. Wt: 272.26
InChI Key: GITIKLBQYZOGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,2'-Bifuran]-5-ylmethyl)-5-methylisoxazole-4-carboxamide is a synthetic small molecule characterized by a 5-methylisoxazole-4-carboxamide core linked to a [2,2'-bifuran]-5-ylmethyl substituent. The isoxazole-4-carboxamide scaffold is pharmacologically significant, as seen in drugs like leflunomide, a dihydroorotate dehydrogenase (DHODH) inhibitor used in autoimmune diseases . The bifuran moiety introduces enhanced π-conjugation and polarizability, which may influence electronic properties and biological interactions . While direct data on this compound’s synthesis or activity is absent in the provided evidence, its structural analogs provide critical insights for comparison.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-11(8-16-20-9)14(17)15-7-10-4-5-13(19-10)12-3-2-6-18-12/h2-6,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITIKLBQYZOGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Properties

Key Analog: DPTM-5 and DPTM-6
  • DPTM-5 : Features a 5,5′-dimethyl-2,2′-bifuran π-linker paired with a second π-linker (2,5-dimethylfuran). Exhibits the highest polarizability (<α> = 677.51 a.u.) among analogs, attributed to extended conjugation .
  • DPTM-6 : Shares the 5,5′-dimethyl-2,2′-bifuran first π-linker but pairs it with a 2,5-dimethyloxazole second linker. Polarizability decreases to 668.19 a.u., highlighting the impact of heteroatom substitution on electronic delocalization .

Comparison with Target Compound: The bifuran substituent in the target compound likely enhances polarizability similar to DPTM-3.

Table 1: Polarizability and Structural Features
Compound Core Structure Substituents Polarizability (a.u.)
Target Compound 5-methylisoxazole-4-carboxamide [2,2'-Bifuran]-5-ylmethyl Not reported
DPTM-5 Unspecified 5,5′-Dimethyl-2,2′-bifuran 677.51
DPTM-6 Unspecified 5,5′-Dimethyl-2,2′-bifuran 668.19

Metabolic and Toxicity Profiles

Key Analog: Leflunomide and UTL-5 Series
  • Leflunomide (5-methylisoxazole-4-carboxamide): Metabolized via N-O bond cleavage to teriflunomide, a DHODH inhibitor. Associated with hepatotoxicity and teratogenicity due to reactive metabolites .
  • UTL-5b (5-methylisoxazole-3-carboxamide) : Avoids N-O cleavage, undergoing peptide bond hydrolysis instead. Exhibits reduced toxicity and hepatoprotective effects while retaining anti-inflammatory activity .

However, the bifuran group may alter metabolic pathways or binding to DHODH, necessitating further study.

Table 2: Metabolic and Toxicity Data
Compound Core Structure Metabolic Pathway Toxicity Profile
Target Compound 5-methylisoxazole-4-carboxamide Unknown Unknown
Leflunomide 5-methylisoxazole-4-carboxamide N-O bond cleavage High (liver toxicity)
UTL-5b 5-methylisoxazole-3-carboxamide Peptide bond cleavage Low, liver protective
Key Analog: Compound 2a (N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide)
  • Activity : Demonstrated potent antioxidant effects in vitro and in vivo, elevating total antioxidant capacity (TAC) in murine models .

Comparison with Target Compound : The bifuran substituent may confer superior antioxidant or anti-inflammatory activity due to increased electron density. However, the lack of halogen or bulky groups (e.g., tert-butyl) could reduce bioavailability compared to 2a.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.